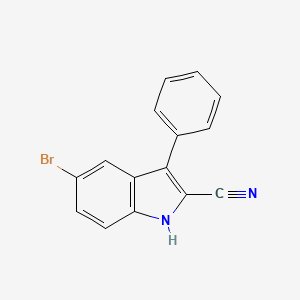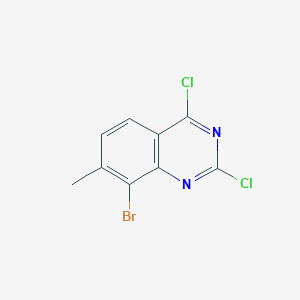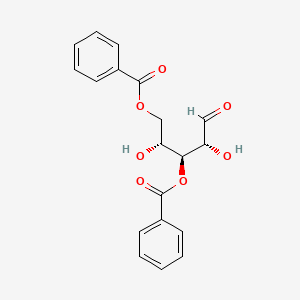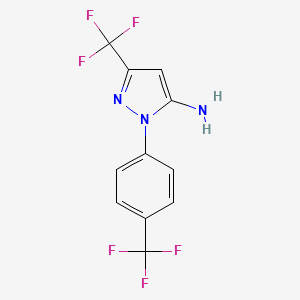
methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is an organic compound with a unique structure that includes an azido group attached to a cyclopentene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitrocyclopentene derivatives.
Reduction: Aminocyclopentene derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate: Similar structure but with an amino group instead of an azido group.
Methyl (1S,4R)-4-hydroxycyclopent-2-ene-1-carboxylate: Contains a hydroxy group instead of an azido group.
Uniqueness
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming various derivatives through cycloaddition and substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(4-5)9-10-8/h2-3,5-6H,4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
FQONXKMKJKEHQD-RITPCOANSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H](C=C1)N=[N+]=[N-] |
SMILES canonique |
COC(=O)C1CC(C=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)

![Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)




![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)

